molecular formula C6H16N2O B159222 N-(3-Hydroxypropyl)-1,2-propanediamine CAS No. 10171-78-5

N-(3-Hydroxypropyl)-1,2-propanediamine

Cat. No.: B159222
CAS No.: 10171-78-5
M. Wt: 132.2 g/mol
InChI Key: PKPINSQODSMJFH-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-1,2-propanediamine (CAS 10171-78-5) is a bifunctional amine characterized by a 1,2-propanediamine backbone substituted with a 3-hydroxypropyl group. This compound is synthesized via reactive distillation using 1,2-propanediamine and propylene oxide as raw materials under optimized conditions (propylene oxide ventilation rate: 30–50 mL/min, temperature: 40–60°C). The reaction follows a transient gas-liquid mechanism, modeled as a first-order kinetic process . Its structure combines primary amine reactivity with a hydroxyl group, enhancing hydrophilicity and hydrogen-bonding capacity. Key applications include its use in CO₂ capture solvents due to its amine functionality and in polymeric systems as a crosslinking agent or monomer .

Properties

CAS No.

10171-78-5

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

IUPAC Name

3-(2-aminopropylamino)propan-1-ol

InChI

InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3

InChI Key

PKPINSQODSMJFH-UHFFFAOYSA-N

SMILES

CC(CNCCCO)N

Canonical SMILES

CC(CNCCCO)N

Synonyms

3-[(2-Aminopropyl)amino]-1-propanol

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1,2-propanediamine, making it preferable for aqueous-phase applications (e.g., CO₂ scrubbing) .
  • Steric Effects : Branched analogs (e.g., 2,2-dimethyl-1,3-propanediamine) exhibit reduced reaction rates due to steric hindrance, whereas this compound balances reactivity with moderate steric accessibility .

Physicochemical Properties

  • Boiling Point : Higher than 1,2-propanediamine due to hydrogen bonding from the hydroxyl group.
  • Solubility: Miscible in polar solvents (water, ethanol), contrasting with hydrophobic analogs like 2,2-dimethyl-1,3-propanediamine .

Industrial and Environmental Considerations

  • Synthesis Scalability : Reactive distillation enables continuous production of this compound, unlike batch processes for branched diamines .
  • Environmental Impact : Listed in EPA’s Endocrine Disruptor Screening Program, its environmental persistence is lower than polymeric amines (e.g., hexanedioic acid-polyamine copolymers) due to biodegradability .

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